
4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde
概要
説明
4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is an organic compound that belongs to the class of imidazole derivatives It features a benzaldehyde moiety substituted with a 4-methylimidazole group
科学的研究の応用
4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its imidazole moiety.
Industry: It is used in the synthesis of advanced materials, such as polymers and catalysts.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The compound could potentially interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde at different dosages in animal models have not been extensively studied. It would be interesting to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde typically involves the condensation of 4-methylimidazole with 4-formylbenzoic acid or its derivatives. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-(4-Methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 4-(4-Methyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
類似化合物との比較
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the methyl group on the imidazole ring, which can affect its reactivity and binding properties.
4-(1H-Imidazol-2-yl)benzaldehyde: The position of the imidazole nitrogen can influence the compound’s electronic properties and reactivity.
4-(1H-Imidazol-4-yl)benzaldehyde: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of the 4-methyl group on the imidazole ring, which can enhance its lipophilicity and potentially improve its biological activity compared to its non-methylated counterparts.
特性
IUPAC Name |
4-(4-methylimidazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-13(8-12-9)11-4-2-10(7-14)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVBFOHONHPONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127404-21-1 | |
| Record name | 4-(4-methyl-1Ð?-imidazol-1-yl)-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde in the synthesis of cinnamamide derivatives?
A1: this compound serves as a crucial reagent in the synthesis of a specific class of cinnamamide derivatives []. These derivatives, characterized by a distinct aromatic hydrocarbon ring and a variable side chain, are produced efficiently through a reaction with this particular benzaldehyde derivative in the presence of a base [].
Q2: Can you provide details about the reaction mechanism involving this compound in this synthesis?
A2: While the provided research abstract [] doesn't delve into the specific reaction mechanism, it likely involves a condensation reaction. This could involve the this compound acting as an electrophile, reacting with a nucleophilic carbon on the compound containing the aromatic hydrocarbon ring (denoted as R1 in the abstract) []. The base likely deprotonates the nucleophilic carbon, facilitating the attack on the aldehyde group. Further research would be needed to elucidate the precise mechanism and any intermediates involved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
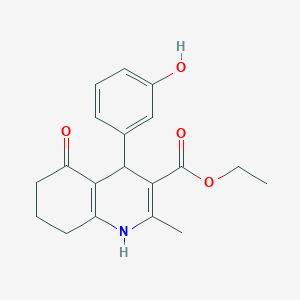
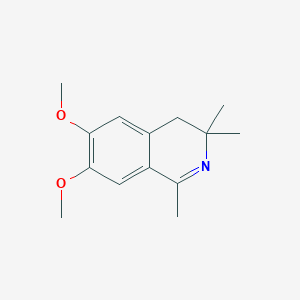
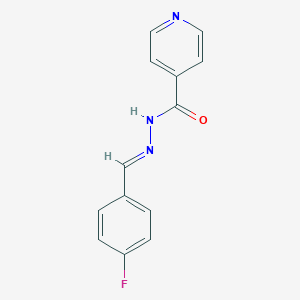
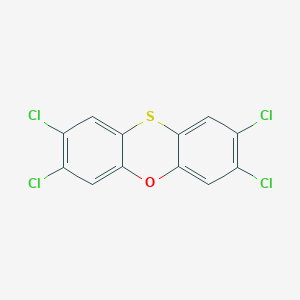
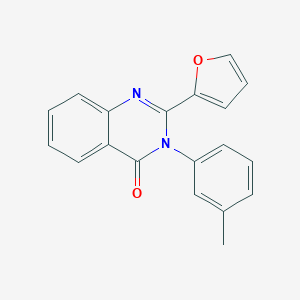

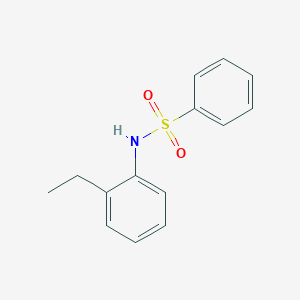

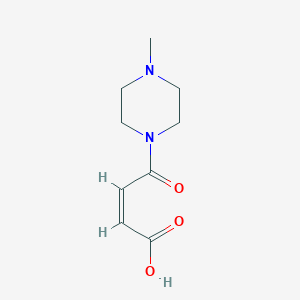
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)


![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
